molecular formula C6H13N3O2 B076574 1-Amyl-1-nitrosourea CAS No. 10589-74-9

1-Amyl-1-nitrosourea

Cat. No.: B076574
CAS No.: 10589-74-9
M. Wt: 159.19 g/mol
InChI Key: YYTNAQDGJQPZFU-UHFFFAOYSA-N
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Description

1-Amyl-1-nitrosourea (CAS 10589-74-9) is a specialized alkyl nitrosourea compound of significant interest in experimental oncology and genetic toxicology research. With a molecular formula of C₆H₁₃N₃O₂ and a molecular weight of 159.19 g/mol, this chemical serves as a potent agent for inducing neoplasms in laboratory models, providing a critical tool for studying carcinogenesis. Primary Research Applications Cancer Research: This compound is a well-characterized forestomach carcinogen in rodent models. It is extensively used to induce tumors for studying tumor biology, progression, and for evaluating potential chemotherapeutic and antitumor agents . Research has demonstrated its carcinogenic potency (TD₅₀) in rats to be 0.555 mg/kg/day, with target sites including the hematopoietic system, lung, mammary gland, and stomach . Mutagenicity Studies: As a member of the 1-alkyl-1-nitrosourea family, it is a recognized mutagen, making it valuable for genetic toxicology screening and investigating the mechanisms of DNA damage and alkylation . Antitumor Agent Development: Nitrosourea derivatives, as a class, are investigated for their antitumor activity, providing a structural framework for the development of novel chemotherapeutic drugs . Handling and Storage For optimal stability, this product must be stored refrigerated at 2-8°C. It is intended for use by qualified researchers in a controlled laboratory setting. Notice: This product is sold for Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10589-74-9

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

1-nitroso-1-pentylurea

InChI

InChI=1S/C6H13N3O2/c1-2-3-4-5-9(8-11)6(7)10/h2-5H2,1H3,(H2,7,10)

InChI Key

YYTNAQDGJQPZFU-UHFFFAOYSA-N

SMILES

CCCCCN(C(=O)N)N=O

Canonical SMILES

CCCCCN(C(=O)N)N=O

Other CAS No.

10589-74-9

Synonyms

1-amyl-1-nitrosourea
N-pentyl-N-nitrosourea

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of 1 Amyl 1 Nitrosourea

Established Synthetic Routes for 1-Amyl-1-nitrosourea

The synthesis of this compound, also known as N-pentyl-N-nitrosourea, is primarily achieved through the N-nitrosation of its corresponding urea (B33335) precursor. wikipedia.org This process involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the urea derivative.

Precursor Chemistry and Reaction Conditions

The key precursor for the synthesis of this compound is 1-amylurea (also known as N-pentylurea). The synthesis generally proceeds by reacting 1-amylurea with a nitrosating agent in an acidic environment. google.com A common nitrosating agent employed for this transformation is sodium nitrite (B80452) (NaNO₂). mekongchem.comucl.ac.uk

The reaction is typically carried out in a two-phase solvent system, which may consist of an aqueous acid and a non-miscible organic solvent. google.com The choice of acid is crucial for generating the reactive nitrosating species, with mineral acids such as sulfuric acid or hydrochloric acid often being used. google.com The temperature of the reaction is a critical parameter that needs to be carefully controlled, often maintained at low temperatures (e.g., 0-5 °C) to prevent the decomposition of the product. sciforum.net

Table 1: Typical Reaction Conditions for the Synthesis of Nitrosoureas

ParameterConditionRationale
Precursor 1-amylureaProvides the alkyl-urea backbone.
Nitrosating Agent Sodium Nitrite (NaNO₂)Source of the nitroso group. mekongchem.comucl.ac.uk
Acid Sulfuric Acid or Hydrochloric AcidCatalyzes the formation of the nitrosating agent. google.com
Solvent System Two-phase (e.g., water/dichloromethane)Facilitates the reaction and separation of the product. google.com
Temperature 0–5 °CMinimizes decomposition of the unstable nitrosourea (B86855) product. sciforum.net

Methodological Approaches to N-Nitrosation

The core of the synthesis is the N-nitrosation reaction. This process begins with the protonation of sodium nitrite by the acid to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the nitrosonium ion (NO⁺), which is a potent electrophile. why.gr

The nitrogen atom of the 1-amylurea then acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to yield the final product, this compound. why.gr The general mechanism can be summarized as follows:

Formation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂

Formation of Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

Nucleophilic Attack: 1-amylurea + NO⁺ → [Amyl-urea-NO]⁺

Deprotonation: [Amyl-urea-NO]⁺ → this compound + H⁺

Various methods have been explored to carry out N-nitrosation, including the use of different nitrosating agents like nitrosyl chloride or dinitrogen tetroxide, although the in-situ generation of nitrous acid from sodium nitrite remains a common and practical approach. google.commdpi.com

Chemical Reactivity and Decomposition Pathways in Research Media

This compound is known to be chemically unstable, particularly in aqueous solutions, and its decomposition has been a subject of research. mekongchem.com The degradation of this compound is significant as it leads to the formation of highly reactive chemical species.

Non-Enzymatic Decomposition Mechanisms

The decomposition of this compound can proceed without the involvement of enzymes. At physiological pH, the decomposition is initiated by the abstraction of a proton by a hydroxide (B78521) ion. ucl.ac.uk This leads to a cascade of reactions resulting in the breakdown of the molecule.

The decomposition of this compound in aqueous media is proposed to generate two primary reactive intermediates: an amyl diazonium ion and an isocyanate. ucl.ac.uk The generally accepted mechanism involves the rearrangement of the nitrosourea to an unstable diazohydroxide intermediate, which then cleaves to form the diazonium ion and an isocyanate.

The amyl diazonium ion is a highly reactive species that can subsequently react with various nucleophiles present in the medium or decompose further. ereztech.com Isocyanates are also very reactive and readily react with nucleophiles such as water, alcohols, and amines to form ureas and carbamates. wikipedia.orgnih.gov

The rate of decomposition of nitrosoureas, including this compound, is significantly influenced by the solvent system. wikipedia.org The stability of the compound can vary greatly between different solvents, which is attributed to factors such as polarity, proticity, and the ability of the solvent to solvate the transition states and intermediates involved in the decomposition pathway.

For instance, polar protic solvents can facilitate the decomposition by stabilizing the charged intermediates like the diazonium ion. Conversely, in non-polar aprotic solvents, the decomposition may proceed at a different rate or through alternative pathways. wikipedia.org While specific kinetic data for this compound across a range of solvents is not extensively documented in readily available literature, studies on analogous nitrosoureas have demonstrated that the half-life of these compounds can vary significantly with changes in the solvent environment. acs.org The pH of the aqueous medium is also a critical factor, with the decomposition rate often being pH-dependent. ucl.ac.uk

Formation of Reactive Intermediates (e.g., Diazonium Ions, Isocyanates)

Role of Hydrolysis in Chemical Stability Studies

The stability of this compound in aqueous media is fundamentally governed by its rate of hydrolysis. Like other N-alkyl-N-nitrosoureas, its decomposition is highly pH-dependent. These compounds are generally more stable in acidic environments and undergo rapid degradation as the pH increases towards neutral and alkaline conditions. ca.gov For instance, a structurally similar compound, N-carboxymethyl-N-nitrosourea (CMNU), exhibits a half-life of over 50 hours in acidic solutions (pH < 6), which decreases to 14 hours at a neutral pH and further to just 2.7 hours at pH 8. ca.gov This pH-sensitive degradation is a critical factor in any experimental design involving aqueous solutions of this compound.

The mechanism of hydrolysis is crucial as it leads to the formation of the compound's reactive intermediates. In an aqueous environment, N-alkyl-N-nitrosoureas decompose to generate an alkyldiazonium ion, which is a potent alkylating agent. researchgate.netnih.govmdpi.com For this compound, this would be the pentyldiazonium ion. For larger alkyl groups such as pentyl (amyl), rearrangements via carbonium ion-type intermediates can also occur during this process. nih.gov

Kinetic studies on related compounds have shown that the rate of hydrolytic decay is also significantly influenced by the composition of the buffer used in the experiment. This phenomenon is attributed to general base catalysis, where nucleophilic anions present in the buffer system can accelerate the decomposition. ca.gov This implies that the choice and concentration of buffering agents must be carefully considered when studying the stability or activity of this compound to ensure reproducible results. The decomposition of N-propyl-N-nitrosourea, for example, leads to the formation of the propyldiazonium ion, which can then yield various products. nih.govnih.gov

Table 1: pH-Dependent Stability of a Related N-Nitrosourea (CMNU) ca.gov

pHHalf-life
< 6> 50 hours
714 hours
82.7 hours
> 8< 1 hour

This interactive table illustrates the dramatic effect of pH on the stability of N-nitrosourea compounds.

Considerations for Handling and Stability in Experimental Settings

Given its chemical nature as an N-nitroso compound, this compound must be handled with significant caution as a potential carcinogen. nj.govnih.gov Adherence to strict safety protocols is essential to minimize exposure.

Handling and Personal Protective Equipment (PPE):

All work with this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of any dust or aerosols. selleckchem.comlgcstandards.com

Appropriate personal protective equipment is mandatory. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves. nj.govselleckchem.comusda.gov Gloves should be inspected before use and disposed of properly after handling the compound. usda.gov

Skin contact should be rigorously avoided. In case of contact, the affected area should be washed immediately and thoroughly. nj.gov Emergency shower facilities should be readily accessible. nj.gov

Eating, drinking, or smoking is strictly prohibited in areas where the chemical is handled or stored. nj.gov

Storage and Stability:

this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. selleckchem.comlgcstandards.com

It should be kept away from sources of heat, sparks, or open flames. selleckchem.com

Like other N-nitrosoureas, it may be sensitive to light. ca.gov A related compound was shown to degrade in clear glass tubes when exposed to light but remained stable when protected from it. ca.gov Therefore, storing the compound in an amber vial or a light-blocking container is advisable.

Due to its hydrolytic instability, especially in neutral and alkaline aqueous solutions, it is recommended that solutions be prepared fresh for each experiment.

Spill and Disposal:

In the event of a spill, the area should be evacuated of personnel not wearing appropriate protective equipment. nj.gov

The spilled material, if solid, should be carefully collected to avoid creating dust. nj.gov The area should then be decontaminated.

this compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. nj.govselleckchem.com

By understanding the inherent instability of this compound and adhering to these handling guidelines, researchers can ensure greater safety and experimental consistency.

Molecular Mechanisms of Action of 1 Amyl 1 Nitrosourea

DNA Alkylation and Interstrand Cross-linking

The principal mechanism behind the cytotoxicity of nitrosoureas is their ability to modify DNA through alkylation. csic.es Under physiological conditions, 1-Amyl-1-nitrosourea, like other N-alkyl-N-nitrosoureas, decomposes non-enzymatically. nih.govnih.gov This decomposition generates reactive intermediates responsible for its effects. nih.govnih.gov Specifically, it yields an alkyldiazonium ion, which is a potent alkylating agent that attacks nucleophilic sites on DNA bases. researchgate.netresearchgate.net

Identification of DNA Adducts Formed by this compound

While specific studies on the adducts formed exclusively by this compound are limited, the behavior of analogous simple N-alkyl-N-nitrosoureas provides a clear model for the expected DNA modifications. The alkylating species generated from these compounds react with the nucleophilic centers in DNA, such as oxygen and nitrogen atoms, to form modified DNA bases known as adducts. escholarship.org

The primary targets for alkylation by these agents are the nitrogen and oxygen atoms in purine (B94841) bases. researchgate.netescholarship.org Key adducts formed by simple alkylating agents like methylnitrosourea (MNU) and ethylnitrosourea (ENU), which serve as proxies, include:

7-alkylguanine: A common lesion formed by alkylating agents. escholarship.org

O6-alkylguanine: This adduct is particularly significant due to its miscoding properties, which can lead to mutations if not repaired. mdpi.com Its formation and persistence are critical factors in the biological effects of nitrosoureas. mdpi.comportico.org

3-alkyladenine: Another significant adduct formed through the alkylation of adenine. escholarship.org

Phosphotriesters: Alkylation can also occur on the phosphate (B84403) backbone of DNA, leading to the formation of phosphotriesters, which can destabilize the DNA structure and cause strand breaks. tandfonline.com

The relative reactivity and the specific pattern of adduct formation are influenced by steric factors related to the alkyl group. researchgate.net Kinetic studies on a series of N-alkyl-N-nitrosoureas have shown that the alkylating potential decreases as the size of the alkyl group increases, following a sequence of methyl- > ethyl- > propyl- > butyl-. researchgate.net This suggests that the amyl group of this compound would have a distinct, sterically influenced pattern of DNA adduct formation.

Carbamoylation of Cellular Macromolecules

In addition to the alkylating diazonium ion, the decomposition of N-alkyl-N-nitrosoureas also generates an isocyanate moiety. researchgate.net This highly reactive intermediate is responsible for the carbamoylation of proteins, a process that involves the covalent modification of amino groups. nih.gov

Interaction with Proteins and Enzymes

The isocyanate produced from this compound decomposition can react with various nucleophilic groups on proteins, including the ε-amino groups of lysine (B10760008) residues and the terminal amino groups. researchgate.netnih.gov This reaction, known as carbamoylation, alters the structure and charge of the protein, which can lead to the inactivation of its biological functions. researchgate.net

This modification is not random and can affect a wide range of cellular proteins. Studies have demonstrated that carbamoylation can compromise the integrity of enzymes and other critical proteins. Although the specific protein targets of this compound are not fully cataloged, the general mechanism implies that any protein with accessible amino groups is a potential target.

Effects on Cellular Metabolism and Repair Processes

The carbamoylation of proteins can have significant downstream consequences for cellular function, particularly by inhibiting enzymes involved in metabolism and DNA repair. nih.gov

Disruption of Cellular Metabolism: Carbamoylation has been shown to inhibit key metabolic enzymes. A well-documented example is the inhibition of glutathione (B108866) reductase, an enzyme crucial for maintaining the cellular redox balance by recycling oxidized glutathione (GSSG) back to its reduced form (GSH). tandfonline.com Inhibition of this enzyme can lead to increased oxidative stress, making cells more vulnerable to damage. tandfonline.com

Generation of Reactive Nitrogen Species (RNS)

The decomposition of nitrosoureas involves the release of nitrogen-containing species. The breakdown of the N-nitroso group can be a source of reactive nitrogen species (RNS), such as nitric oxide (NO) and its derivatives. preprints.org Primary alkyl amines, when reacting with nitrosating agents, can form diazonium ions that decompose to yield molecular nitrogen. europa.eu The decomposition pathways of nitrosoureas under physiological conditions are complex, but the unstable nature of the nitroso group suggests the potential for RNS generation. RNS can react with other molecules, including reactive oxygen species (ROS), to form potent oxidants like peroxynitrite (ONOO−), which can further damage cellular components including DNA and proteins. preprints.orgnih.gov While the direct measurement of RNS from this compound decomposition is not extensively documented, the fundamental chemistry of N-nitroso compounds supports this as a plausible ancillary mechanism of action.

Nitric Oxide (NO) Release Mechanisms

Nitrosoureas are recognized as nitric oxide (NO) donors. nih.gov The decomposition of this compound is expected to yield NO, a short-lived gaseous signaling molecule with a half-life of 0.1 to 5 seconds in aqueous solutions. wikipedia.org This release can occur through several potential pathways. One proposed mechanism involves the spontaneous or enzymatically-catalyzed breakdown of the nitrosourea (B86855) molecule.

Another possible mechanism is through trans-nitrosation, a process where the nitroso group is transferred to other molecules, such as sulfhydryl groups in thiols. wikipedia.org For instance, organic nitrites can release NO via the formation of S-nitrosothiols through rapid trans-nitrosation with these sulfhydryl groups. wikipedia.org The released NO, being lipophilic, can readily diffuse across cell membranes. wikipedia.org This release is a key aspect of the biological activity of related compounds like amyl nitrite (B80452), which metabolizes into nitric oxide, leading to vasodilation. nih.govwikidata.org

Role of RNS in Molecular Interactions

The nitric oxide released from this compound can interact with other molecules, including reactive oxygen species (ROS), to form a variety of reactive nitrogen species (RNS). wikipedia.org RNS are a group of nitric oxide-derived compounds that include the nitroxyl (B88944) anion, nitrosonium cation, and higher oxides of nitrogen. nih.gov

These species are highly reactive and can participate in a wide range of molecular interactions. fishersci.se At elevated concentrations, RNS can induce nitrosative stress, leading to cellular damage by modifying key biological molecules such as lipids, proteins, and DNA. nih.gov The interaction of NO with superoxide (B77818) (O₂⁻) and oxygen (O₂) can produce species like peroxynitrite (ONOO⁻) and dinitrogen trioxide (N₂O₃), which are implicated in DNA damage and lipid peroxidation. wikipedia.org The balance between RNS and ROS is crucial, as a nitrogen-heavy environment can be bactericidal, while a dominance of ROS may allow bacteria to recover and form protective biofilms. guidetopharmacology.org

Molecular Targeting Beyond DNA and Proteins

While the primary targets of many nitrosoureas are DNA and proteins, their reactive intermediates can interact with other cellular components. flybase.orgnih.gov Emerging research indicates that small molecules can also target other macromolecules like RNA, which presents a vast and diverse set of potential binding sites. uni.lunih.gov

Interactions with Low Molecular Weight Thiols (e.g., Glutathione)

This compound is expected to interact significantly with low molecular weight thiols, most notably glutathione (GSH). Glutathione is a crucial intracellular antioxidant involved in detoxification and protecting cells from damage. metabolomicsworkbench.org Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are known to be detoxified through a denitrosation reaction that is dependent on glutathione and catalyzed by glutathione transferases. uni.lu

Elevated levels of GSH have been associated with resistance to several nitrosourea drugs. metabolomicsworkbench.org The interaction is multifaceted; for example, BCNU can inactivate glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form (GSSG). wikipedia.org This inactivation, coupled with increased GSH utilization, can create a window of vulnerability in cells by depleting the protective thiol pool. wikipedia.org

Modulation of Enzyme Activity through Alkylation/Carbamoylation

Nitrosoureas function as bifunctional agents, capable of both alkylating and carbamoylating cellular macromolecules, including enzymes. nih.gov Alkylation involves the transfer of the amyl group from this compound to nucleophilic sites on enzymes, which can alter their structure and function.

Carbamoylation, the transfer of the carbamoyl (B1232498) moiety, can also significantly impact enzyme activity. For instance, the carbamoylating activity of methyl nitrosourea (MNU) has been linked to its biological effects. nih.gov This modification can inhibit crucial enzymes. A prime example is the inactivation of glutathione reductase by BCNU, which is an early and sensitive marker of the drug's activity. wikipedia.org Such enzymatic inhibition can disrupt cellular metabolism and signaling pathways. fishersci.se

Interactive Data Table: Properties of Discussed Nitrosoureas

Compound Molecular Formula Molar Mass (g/mol) Key Activity
This compound C6H13N3O2 159.19 Alkylating, NO Donor
BCNU C5H9Cl2N3O2 214.05 Alkylating, Carbamoylating
N-methyl-N-nitrosourea C2H5N3O2 103.08 Alkylating, Carbamoylating
N-ethyl-N-nitrosourea C3H7N3O2 117.11 Alkylating, Mutagenic

Computational and Theoretical Studies of 1 Amyl 1 Nitrosourea

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are instrumental in predicting the activity of new compounds and understanding the structural features that determine their effects.

QSAR models have been extensively developed for the nitrosourea (B86855) class of compounds to predict their anticancer activity and carcinogenic potential. uni.luuni.lu These models are built upon datasets of nitrosoureas with known activities, which in some cases have included 1-Amyl-1-nitrosourea. nih.govacs.org For instance, a QSAR study on the carcinogenic potency of 26 nitroso-compounds, including this compound, was developed to predict toxicity in female rats. nih.gov Such models establish a correlation between the biological activity and physicochemical properties derived from the molecular structure. wikipedia.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For nitrosoureas like this compound, a wide range of descriptors have been employed. epa.gov These are often categorized by their dimensionality:

0D Descriptors: These include simple counts of atoms and molecular weight.

1D Descriptors: These are derived from the chemical formula and can include counts of specific functional groups (e.g., number of H-bond donors or acceptors). uni.lu

2D Descriptors: These are calculated from the 2D representation of the molecule and describe properties like molecular connectivity, topology, and polarizability. epa.govuni.lu

In a QSAR study predicting the carcinogenic potency of a set of nitroso-compounds that included this compound, a combination of 0D, 1D, and 2D descriptors was used. nih.gov The final model, which could explain approximately 86% of the variance in experimental activity, demonstrated the utility of combining these descriptor types. nih.govuni.lu Another study on the acute oral toxicity of 80 N-nitroso compounds, which also listed this compound, found that polarizability, ionization potential, and the presence of C–O bonds were key factors. epa.govbiorxiv.org

The table below summarizes some of the key molecular descriptors used in QSAR studies of nitrosoureas.

Descriptor TypeExamplesRelevance to Nitrosourea Activity
0D Molecular Weight, Atom CountsRelates to the overall size and composition of the molecule. uni.lu
1D H-bond donor/acceptor countsInfluences solubility and interactions with biological targets. uni.lu
2D Topological Indices (e.g., Connectivity Indices), 2D Autocorrelations, Burden EigenvaluesDescribe molecular shape, size, and electronic distribution, which affect reactivity and binding. wikipedia.orguni.lu
Quantum-Chemical EHOMO (Energy of Highest Occupied Molecular Orbital), Dipole MomentRelates to the molecule's electronic properties, polarizability, and susceptibility to reaction. epa.govbiorxiv.org

Development of QSAR Models for Nitrosourea Reactivity[11],[12],[13],

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule like this compound binds to a macromolecular target, such as a protein or DNA, and to analyze its conformational dynamics.

While specific molecular docking studies for this compound are not prominently available in published literature, the methodology has been applied to other nitrosoureas, such as N-ethyl-N-nitrosourea (ENU), to investigate their biological activity. science.gov The primary mechanism of action for nitrosoureas is the alkylation of DNA. wikipedia.org Therefore, docking studies for this compound would logically focus on its interaction with DNA.

Such a study would predict the preferred binding sites and orientation of the compound within the DNA grooves. Furthermore, after its spontaneous decomposition, the resulting alkylating species (an alkyldiazonium ion) is the entity that covalently modifies DNA bases. acs.org Docking could also be used to study interactions with DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase (AGT), which are responsible for removing the alkyl adducts and can be a factor in drug resistance. wikipedia.org For example, docking studies on other potential anticancer agents have been performed to predict their binding orientation towards targets like the estrogen receptor-α. nih.gov

The biological activity of nitrosoureas can be influenced by their three-dimensional shape and conformational flexibility. A key aspect of nitrosourea structure is the potential for geometric isomerism around the N=N double bond of the reactive intermediate and rotational isomerism (syn/anti) around the N-N single bond of the parent molecule. qucosa.de

Ab initio calculations performed on simple nitrosoureas like methylnitrosourea and chloroethylnitrosourea have shown that they preferentially adopt a Z-conformation. nih.govnih.gov This conformation is characterized by the alkyl group and the carbonyl group being on the same side of the C-N bond. This preference may be due to the formation of an intramolecular hydrogen bond between the amino hydrogen and the nitroso oxygen. nih.gov

Prediction of Binding Interactions with Biomolecules

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide fundamental insights into the electronic structure, stability, and reactivity of molecules without relying on experimental parameters. nih.gov

These methods have been applied to nitrosoureas to study their decomposition mechanisms. For example, ab initio calculations have been used to model the decomposition of nitrosourea, showing that it can be facilitated by the presence of cations like protons or lithium ions, which interact with the nitroso oxygen. nih.govnih.gov DFT calculations on N-ethyl-N-nitrosourea have been used to analyze its molecular structure, vibrational spectra (FT-IR and FT-Raman), and reactive sites through analyses like Natural Bond Orbital (NBO) and mapping of the electrostatic potential. science.gov

For this compound, DFT and ab initio calculations can be used to:

Optimize the molecular geometry to find the most stable conformation. nih.govnih.gov

Calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. science.gov

Model the reaction pathway for its decomposition to the active alkylating species. nih.gov

Determine the distribution of electronic charge throughout the molecule, identifying atoms that are susceptible to nucleophilic or electrophilic attack. science.gov

Simulate spectroscopic properties, such as NMR chemical shifts, to aid in structural elucidation. chemrxiv.org

One DFT study investigated the surface adsorption of nitrosourea on boron nitride nanosheets, exploring its potential as a drug delivery system. nih.gov Such theoretical calculations provide a detailed, atomistic-level understanding of the chemical behavior of this compound, complementing experimental findings.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound, computational models, particularly those using density functional theory (DFT), have been employed to calculate various quantum chemical descriptors. These descriptors help in predicting the compound's reactivity.

One of the most significant descriptors is the energy of the Highest Occupied Molecular Orbital (EHOMO). Molecules with higher EHOMO values are more capable of donating electrons and are thus generally more reactive. mdpi.com In a quantitative structure-activity relationship (QSAR) study on the acute oral toxicity of N-nitroso compounds (NNCs), the EHOMO was identified as a key descriptor. mdpi.com The study found a negative correlation between EHOMO and toxicity, suggesting that higher reactivity (higher EHOMO) leads to increased toxic effects. mdpi.com

The reactivity of N-nitrosoureas is intrinsically linked to their ability to decompose and generate reactive chemical species. nih.gov It is widely understood that under physiological conditions, these compounds can break down to form electrophilic intermediates. nih.govsci-hub.se Theoretical studies suggest that the decomposition of N-nitroso compounds like this compound can lead to the formation of a diazonium ion, which is a potent alkylating agent. sci-hub.se This alkylating ability is a cornerstone of their biological activity.

Key quantum chemical descriptors calculated for N-nitroso compounds include:

EHOMO (Highest Occupied Molecular Orbital Energy): Indicates the ability to donate electrons. mdpi.com

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Indicates the ability to accept electrons. mdpi.com

Ionization Potential (IP): Measures the molecule's capability to form a positive ion. mdpi.com

Dipole Moment (μ): Relates to the polarity of the molecule. mdpi.com

These parameters, calculated through computational methods, are crucial for predicting how this compound will interact with biological macromolecules.

Transition State Analysis for Decomposition Pathways

The decomposition of this compound is a critical aspect of its reactivity. Transition state theory is a fundamental concept used to understand the rates and mechanisms of chemical reactions. beilstein-journals.org Computational modeling allows for the calculation of the structures and energies of transition states (TS), which are the highest energy points along a reaction coordinate. beilstein-journals.org

The decomposition of N-alkyl-N-nitrosoureas is believed to be initiated by a base-catalyzed hydrolysis. sci-hub.se This process leads to the formation of an alkyl diazonium ion and isocyanate. The diazonium ion is highly unstable and rapidly releases nitrogen gas (N₂) to form a carbocation, which then acts as an alkylating agent.

Hypothesized Decomposition Pathway of this compound:

Initial Step: Abstraction of the urea (B33335) proton.

Rearrangement: Formation of a diazohydroxide intermediate.

Transition State: The breakdown of this intermediate to form the pentyl diazonium ion (CH₃(CH₂)₄N₂⁺) and isocyanic acid (HNCO).

Final Step: The pentyl diazonium ion releases N₂ to form a highly reactive pentyl carbocation.

Computational studies can model the free-energy changes along this reaction coordinate. beilstein-journals.org By identifying the transition state, chemists can understand the energy barrier that must be overcome for decomposition to occur, thus providing a quantitative measure of the compound's stability and reactivity. While specific transition state analyses for this compound are not widely published, the general mechanism for N-nitrosoureas is well-established, and the principles of computational transition state analysis are directly applicable. nih.govsci-hub.sebeilstein-journals.org

Predictive Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or toxicity. This compound has been included as a data point in several such modeling studies. nih.govsciforum.netacs.org

These models are built on the principle that the properties of a chemical are a function of its molecular structure. By using a set of known compounds (a training set), a statistical model is created that can then be used to predict the activity of new or untested chemicals.

A 2018 study developed QSAR models to predict the acute oral toxicity (LD₅₀) of 80 N-nitroso compounds in rats, including this compound. mdpi.comnih.gov The best model, developed using Genetic Algorithm-Multiple Linear Regression (GA-MLR), incorporated eight molecular descriptors. mdpi.com These descriptors included constitutional, topological, and quantum chemical parameters. mdpi.comnih.gov

Table 1: Selected Descriptors in a QSAR Model for N-Nitroso Compound Toxicity This table is based on findings from a study predicting acute oral toxicity. mdpi.com

Descriptor TypeDescriptor NameInterpretation
ConstitutionalnR06Number of 6-membered rings
Topological (2D Atom Pairs)B01[C-O]Presence/absence of a C-O bond at a topological distance of 1
Topological (2D Atom Pairs)F04[C-O]Frequency of C-O bonds at a topological distance of 4
Topological (2D-Autocorrelation)MATS4i / MATS6pMoran and Geary autocorrelation descriptors related to atomic properties
Topological (Burden Eigenvalues)SpMin7_Bh(i)Smallest eigenvalue n. 7 of Burden matrix weighted by atomic polarizability
Topological (Topological Charge Indices)JGI4Mean topological charge index of order 4
Quantum ChemicalEHOMOEnergy of the Highest Occupied Molecular Orbital

Another study focused on developing a QSAR model to predict the carcinogenic potency (TD₅₀) of 26 nitroso-compounds, which also included this compound. sciforum.netresearchgate.net This research highlighted the ability of such models, based on theoretical molecular descriptors, to screen chemicals for potential hazards. researchgate.net Similarly, a larger study on 852 noncongeneric chemicals used a support vector machine (SVM) to classify compounds as carcinogenic or noncarcinogenic, listing this compound as an "active" carcinogen in its training set. acs.org

The consistent inclusion of this compound in these diverse predictive models underscores its relevance as a reference compound in the broader class of N-nitrosoureas. The models demonstrate that its biological activity can be successfully predicted from its calculated structural and electronic properties. nih.govacs.orgnih.gov

In Vitro Cellular and Biochemical Investigations of 1 Amyl 1 Nitrosourea

Studies in Cell-Free Biochemical Systems

Cell-free systems provide a controlled environment to investigate the direct molecular interactions of a compound, absent the complexities of cellular metabolism and transport.

Direct Interaction with Isolated DNA and RNA

N-nitroso compounds, as a class, are recognized for their ability to chemically modify nucleic acids through alkylation. This process typically involves the generation of a reactive alkylating species that can form covalent bonds, or adducts, with DNA and RNA bases. The primary sites of this alkylation are often the O6 and N7 positions of guanine (B1146940). This modification can disrupt the normal structure and function of nucleic acids, leading to mutations if not repaired.

While this is the general mechanism for N-nitrosoureas, specific studies detailing the direct, non-enzymatic interaction of 1-Amyl-1-nitrosourea with isolated DNA and RNA molecules in cell-free systems are not extensively documented in publicly available literature. Such studies would be crucial to determine the intrinsic reactivity of the amyl-nitrosourea moiety towards nucleic acids, the specific adducts formed, and the efficiency of the reaction under various biochemical conditions.

Enzyme Inhibition Assays and Characterization

The biological activity of N-nitroso compounds can be influenced by their interaction with various enzymes. For instance, the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT) is known to be a key factor in cellular resistance to nitrosoureas by removing alkyl adducts from guanine. Some nitrosoureas can inactivate this and other enzymes.

Investigations in Cultured Cell Lines (Focus on Molecular Response)

Cultured cell lines offer a more complex biological system than cell-free assays, allowing for the investigation of cellular responses to chemical exposure, including DNA damage, repair, and toxicity.

Induction of DNA Damage and Repair Pathway Modulation

The carcinogenicity of N-nitroso compounds is strongly linked to their ability to induce DNA damage, which in turn triggers cellular DNA repair responses. Compounds like N-ethyl-N-nitrosourea (ENU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are well-documented inducers of DNA lesions, which activate complex signaling pathways involving kinases like ATM and ATR, and effector proteins involved in cell cycle arrest and DNA repair. The resistance of some tumor cells to nitrosoureas has been directly linked to the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase.

While a study reported the induction of digestive tract tumors and leukemias in rats administered this compound, indicating its carcinogenic potential, specific in vitro studies detailing the induction of DNA damage and the subsequent modulation of DNA repair pathways in cultured cells by this particular compound are lacking in the available research.

Assessment of Macromolecular Synthesis Inhibition

Some N-nitroso compounds have been shown to interfere with fundamental cellular processes such as the synthesis of DNA, RNA, and proteins. For example, N-methyl-N-nitrosourea (MNU) has been observed to cause a partial inhibition of protein synthesis in vivo. Similarly, BCNU can inhibit the synthesis of 45S ribosomal precursor RNA and the initiation of protein synthesis in HeLa cells. This inhibition of macromolecular synthesis is a significant contributor to the cytotoxic effects of these agents.

There is currently a lack of specific published research assessing the direct impact of this compound on the rates of DNA, RNA, and protein synthesis in cultured cell lines. Such investigations would clarify whether inhibition of these critical processes is a primary mechanism of its cellular toxicity.

Genotoxicity Assessments (e.g., DNA Strand Breaks, Micronuclei)

Genotoxicity assays are designed to detect DNA damage. The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks, while the micronucleus test identifies chromosome breaks or whole chromosomes that are not incorporated into the daughter nuclei after cell division. These assays are standard tools for evaluating the genotoxic potential of chemical compounds. For instance, N-nitroso propranolol (B1214883) has been shown to induce micronuclei in human lymphoblastoid TK6 cells and cause DNA strand breakage in HepaRG cells.

Although the carcinogenicity of this compound strongly suggests it possesses genotoxic properties, specific data from in vitro genotoxicity assessments, such as the induction of DNA strand breaks or micronuclei formation in cultured cells, are not available in the reviewed scientific literature.

Methodologies for In Vitro Molecular Interaction Analysis

The investigation of how this compound interacts with biological molecules at the subcellular level relies on a suite of sophisticated analytical techniques. These methods allow researchers to observe, identify, and quantify the compound and its interaction products within complex biological matrices. The primary approaches are broadly categorized into spectroscopic and chromatography-based techniques, each offering unique insights into the molecular behavior of this nitrosourea (B86855) compound.

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, NMR)

Spectroscopic methods are fundamental in probing the interactions between small molecules and biological macromolecules like proteins and nucleic acids. These techniques monitor changes in the physical properties of the molecules upon interaction.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to quantify molecules that absorb light in the UV-Vis range. N-nitrosourea compounds possess chromophores, which are parts of the molecule that absorb light, enabling their detection. iarc.fr While some related compounds are noted to have weak chromophores, UV-Vis can still be employed for analysis. iarc.fr The interaction of this compound with a biological target can lead to a shift in the absorption maximum (λmax) or a change in absorbance intensity, providing evidence of complex formation. This method is often coupled with high-performance liquid chromatography (HPLC) for enhanced specificity and quantification. nih.govwaters.com

Fluorescence Spectroscopy: This highly sensitive technique is particularly useful for studying the binding of a non-fluorescent small molecule to a fluorescent macromolecule, such as a protein containing tryptophan or tyrosine residues. arcjournals.org The intrinsic fluorescence of the protein can be quenched or enhanced upon the binding of a ligand like this compound. mdpi.com By titrating the protein with increasing concentrations of the compound and monitoring the fluorescence intensity, one can determine binding affinities and constants. mdpi.com The mechanism of quenching (static or dynamic) can also provide information about the nature of the interaction. mdpi.com Synchronous fluorescence spectroscopy can further specify whether the interaction occurs near tyrosine or tryptophan residues by setting the wavelength interval (Δλ) to 15 nm or 60 nm, respectively. arcjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides atomic-resolution information about molecular structure and interactions in solution. nih.gov It can be used to study the structural details of N-nitrosourea compounds and their adducts with biomolecules. iarc.fr One common application is chemical shift perturbation mapping, where 2D heteronuclear NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled protein are recorded in the absence and presence of this compound. nih.gov Amino acid residues at the binding interface will show significant changes in their corresponding signal positions (chemical shifts), allowing for the precise mapping of the interaction site on the protein. nih.gov NMR is unique in its capacity to illuminate not just binding sites but also conformational changes in both the small molecule and the target macromolecule upon complex formation. nih.gov

Chromatography-Based Approaches (e.g., HPLC-UV, HPLC-MS)

Chromatographic methods are essential for separating, identifying, and quantifying compounds from complex biological media. These techniques are central to studying the stability, degradation, and metabolic fate of this compound in vitro.

HPLC-UV: High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the analysis of N-nitrosoureas from biological samples. nih.gov The technique separates the compound from other matrix components using a column, typically a reversed-phase C18 column, before it passes through a UV detector for quantification. waters.complos.org The method is valued for its reliability, cost-effectiveness, and ability to rapidly determine the concentration of the parent compound in various media. nih.govmdpi.com For instance, methods developed for other nitrosoureas can achieve limits of quantitation in the low ng/mL range. waters.com

ParameterExample Condition 1Example Condition 2
Column XSelect HSS T3Agilent C18
Mobile Phase Modified based on a previously described methodAcetonitrile and phosphate (B84403) buffer (pH 7.2) (60:40 v/v)
Detection UV DetectorUV Detector at 280 nm
Flow Rate Not specified1 mL/min
Application Quantification of nitrosamine (B1359907) impurities in drug substances. waters.comSimultaneous determination of drugs in human plasma. plos.org

HPLC-MS: The coupling of HPLC with Mass Spectrometry (MS), including tandem MS (MS/MS) and high-resolution MS (HRMS) like Quadrupole Time-of-Flight (QTOF), represents the gold standard for specificity and sensitivity in molecular analysis. waters.comnih.gov LC-MS enables not only the quantification of this compound but also the definitive identification of its metabolites and reaction products in vitro. nih.gov Non-targeted analysis using LC-QTOF/MS has been employed in biomonitoring studies to screen for a wide range of environmental chemicals, and this compound has been identified as a compound of interest in such analyses. escholarship.orgbiorxiv.org This approach allows for the characterization of metabolic pathways by identifying products from processes like dealkylation and reduction. nih.gov

TechniqueIonization ModeApplicationResearch Finding
LC-QTOF/MS Negative Electrospray (ESI-)Non-targeted analysis of biospecimens. acs.orgDetected a wide range of suspect organic acids in serum. acs.org
LC-HRMS Positive IonizationIn vitro metabolite characterization. nih.govIdentified multiple Phase I metabolites, elucidating metabolic pathways. nih.gov
LC-MS/MS Positive Electrospray (ESI+)Quantification in human liver microsomes for metabolic stability. mdpi.comDetermined intrinsic clearance and in vitro half-life of a compound. mdpi.com
LC-MS Electrospray Ionization (ESI)Targeted biomonitoring studies. escholarship.orgConfirmed and quantified this compound in samples. escholarship.org

Comparative Research on Nitrosourea Analogs Including 1 Amyl 1 Nitrosourea

Comparative Analysis of Alkylating and Carbamoylating Potentials

The primary mechanism of action for nitrosoureas involves the alkylation of nucleic acids and the carbamoylation of proteins. nih.govnih.gov The balance between these two activities is a key determinant of their biological effects and varies significantly across different analogs.

Nitrosourea (B86855) compounds spontaneously break down in aqueous solutions to generate two types of reactive intermediates: an alkylating species (such as a diazonium hydroxide (B78521) or carbonium ion) and an organic isocyanate. nih.govtandfonline.com The structure of the nitrosourea dictates the nature of these intermediates and, consequently, the compound's reactivity profile.

The alkylating potential is responsible for creating adducts on DNA, which can lead to cytotoxic cross-links. nih.govnih.gov The carbamoylating activity, mediated by the isocyanate, results in the modification of proteins, particularly on lysine (B10760008) residues and N-terminal amino groups. researchgate.netnih.gov This can inactivate critical enzymes, including those involved in DNA repair. nih.govnih.gov

Different nitrosourea subtypes exhibit distinct ratios of alkylating to carbamoylating activity. For instance, chloroethylnitrosoureas (CENUs) like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU) are potent alkylating and carbamoylating agents. nih.gov In contrast, analogs such as streptozotocin (B1681764) and chlorozotocin (B1668840) are noted for their low carbamoylating activity. nih.govnih.gov The nature of the substituent on the N-3 position of the urea (B33335) is a primary determinant of the carbamoylating potential. nih.gov While specific reactivity data for 1-Amyl-1-nitrosourea is not extensively detailed, as a simple alkyl nitrosourea, it would be expected to decompose into an amyl-diazonium hydroxide (leading to alkylation) and amyl isocyanate (leading to carbamoylation). Its reactivity profile can be compared to other simple alkyl nitrosoureas like N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), which are known to be potent mutagens acting through the transfer of their alkyl groups to nucleobases. science.gov

Table 1: Comparative Reactivity of Nitrosourea Subtypes

Nitrosourea Subtype Primary Alkylating Moiety Primary Carbamoylating Moiety Relative Carbamoylating Activity Reference(s)
Carmustine (BCNU) 2-chloroethyl 2-chloroethyl isocyanate High nih.gov
Lomustine (CCNU) 2-chloroethyl Cyclohexyl isocyanate High nih.govnih.gov
Streptozotocin Methyl Glucopyranose isocyanate Low nih.gov
N-Methyl-N-nitrosourea (MNU) Methyl Methyl isocyanate Present researchgate.net
This compound Amyl Amyl isocyanate Not specified, expected Inferred

The chemical structure of a nitrosourea analog directly influences its biological mechanism. Key structural features that affect activity include:

The Alkyl Group at N-1: This group determines the nature of the alkylating species. For example, 2-chloroethylnitrosoureas generate a 2-chloroethyl carbonium ion, which can form an initial adduct at the N7 position of guanine (B1146940) and subsequently rearrange to create a cytotoxic interstrand DNA cross-link. nih.govnih.gov Simple alkyl nitrosoureas like MNU and ENU produce methylating and ethylating species, respectively. science.gov this compound would generate an amylating agent.

The Substituent at N-3: This group is released as an isocyanate and dictates the carbamoylating activity. The reactivity and steric bulk of the isocyanate influence which proteins are targeted and the stability of the resulting carbamoyl-protein adducts. nih.gov

Research has shown a correlation between the carbamoylating potency of a nitrosourea and certain biological effects, while the alkylating activity is more directly linked to cytotoxicity through DNA damage. science.gov Structure-activity relationship (SAR) studies are crucial for predicting the potential of new nitrosourea analogs. europa.eu

Differential Reactivity Profiles Across Nitrosourea Subtypes

Comparative Studies of Molecular Interactions with Biomolecules

The ultimate biological effect of a nitrosourea is determined by its specific molecular interactions with DNA and proteins. Comparative studies reveal significant differences in these interactions among various analogs.

Alkylating agents can form adducts at various nucleophilic sites on DNA bases. carnegiescience.edu The distribution and type of these adducts are highly dependent on the specific nitrosourea.

Chloroethylnitrosoureas (CENUs): Analogs like BCNU and CCNU react preferentially with the N7 position of guanine (N7-Gua). They also alkylate other sites, including O6 of guanine (O6-Gua), cytidine, and adenine. nih.gov The initial chloroethyl adduct at N7-Gua can evolve to form a critical G-C interstrand cross-link, a lesion strongly associated with cytotoxicity. nih.govnih.gov

Methylating and Ethylating Nitrosoureas: N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) also form a primary adduct at N7-Gua. carnegiescience.edu However, they show a greater preference for modifying exocyclic oxygens, such as O6-Gua and O4 of thymidine, compared to other types of alkylating agents like alkyl methanesulphonates. carnegiescience.edu The formation of O6-alkylguanine is considered a primary pro-mutagenic lesion. science.gov

This compound: Specific DNA adduct profiles for this compound are not well-documented in the available literature. Based on the behavior of other simple N-alkyl-N-nitrosoureas, it is expected to alkylate DNA, forming adducts such as N7-amylguanine and O6-amylguanine. The larger size of the amyl group compared to a methyl or ethyl group may influence the relative rates of reaction at different nucleophilic sites.

Table 2: Common DNA Adducts Formed by Nitrosourea Classes

Nitrosourea Class Major DNA Adduct Sites Key Lesion Reference(s)
Chloroethylnitrosoureas (e.g., BCNU, CCNU) N7-Guanine, O6-Guanine, N3-Cytosine, N1-Adenine Guanine-Cytosine Interstrand Cross-links nih.govnih.gov
Methylating Nitrosoureas (e.g., MNU) N7-Guanine, O6-Guanine, N3-Adenine O6-Methylguanine researchgate.netcarnegiescience.edu
Ethylating Nitrosoureas (e.g., ENU) N7-Guanine, O6-Guanine, O4-Thymidine O6-Ethylguanine, O4-Ethylthymidine science.govcarnegiescience.edumdpi.com

The isocyanate generated from nitrosourea decomposition reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine and the N-terminal α-amino group. researchgate.netnih.gov This process, known as carbamoylation, can irreversibly alter the protein's charge, structure, and function. researchgate.net

Comparative studies show that the identity of the isocyanate is critical:

N-methyl-N-nitrosourea (MNU): Produces methyl isocyanate, which leads to the carbamoylation of N-terminal valine or lysine residues in proteins like hemoglobin and apomyoglobin. researchgate.net

Lomustine (CCNU): Produces cyclohexyl isocyanate. Studies have shown this moiety readily carbamoylates the terminal amino groups of peptides and proteins, as well as the ε-amino groups of lysine. nih.gov

Carmustine (BCNU): Produces 2-chloroethyl isocyanate. This is unique because its reaction product with glutathione (B108866), an important cellular antioxidant, can itself act as an alkylating agent, transferring an aminoethyl group to DNA. tandfonline.com For most other nitrosoureas, reaction with glutathione is primarily a detoxification pathway. tandfonline.com

This compound: Would generate amyl isocyanate. The carbamoylation profile would depend on the reactivity and steric properties of this specific isocyanate, but it is expected to target lysine and N-terminal amino groups, similar to other analogs. nih.gov

The extent of protein carbamoylation varies significantly. For example, BCNU and HECNU (a more water-soluble analog) show different potentials to inhibit the enzyme glutathione reductase, an effect attributed to carbamoylation. nih.gov These differences in protein modification profiles likely contribute to the varying biological effects observed across the nitrosourea class. researchgate.net

DNA Adduct Specificity of Different Nitrosoureas

Comparative Methodologies in Research

A variety of analytical and conceptual methods are employed to conduct comparative research on nitrosourea analogs.

Analytical Techniques:

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC), often coupled with ultraviolet, fluorescence, or mass spectrometric detection (LC-MS), is a cornerstone for quantifying nitrosoureas and their metabolites in biological samples. tandfonline.com Gas chromatography (GC) and capillary electrophoresis are also used. tandfonline.com These techniques are essential for pharmacokinetic comparisons, such as a study comparing BCNU and CCNU bioavailability in rats using differential pulse polarography. nih.gov

Adduct Detection: The identification and quantification of DNA adducts are critical for mechanistic studies. Methods include immunoassays, ³²P-postlabelling, and, more specifically, LC-tandem mass spectrometry (LC-MS/MS), which can identify specific adduct structures. carnegiescience.edumdpi.com

Carbamoylation Assays: The carbamoylating potential of different nitrosoureas can be compared using methods that measure the reaction with model nucleophiles like amino acids or the inhibition of susceptible enzymes, such as glutathione reductase. nih.gov

Research Design Methodologies:

Most Similar Systems Design (MSSD) / Most Different Systems Design (MDSD): These are conceptual frameworks for comparative analysis. MSSD involves comparing very similar cases (e.g., nitrosoureas with minor structural differences) to isolate the variable responsible for a difference in outcome. MDSD compares very different cases that share a common outcome to identify a common causal factor. nupi.no

Qualitative Comparative Analysis (QCA): This case-based approach is designed for analyzing an intermediate number of cases (typically 10-50). It uses both qualitative in-depth knowledge of each case and quantitative analysis to identify combinations of factors that lead to a specific outcome, making it suitable for exploring the complex structure-activity relationships of nitrosourea analogs. intrac.org

Structure-Activity Relationship (SAR) Modeling: This computational approach seeks to correlate specific structural features of molecules with their biological activity. europa.eu For nitrosamines and related compounds, SAR models are used to predict potency based on an assessment of activating or deactivating structural features within the molecule. europa.eu

These diverse methodologies enable researchers to systematically compare nitrosourea analogs, linking chemical structure to reactivity, molecular interactions, and ultimately, biological outcomes.

Parallel In Vitro Studies with Structurally Related Compounds

Comparative in vitro studies are crucial for elucidating the structure-activity relationships among nitrosourea analogs and identifying compounds with improved therapeutic profiles. These studies often involve assessing the cytotoxic effects of a series of related compounds on various cancer cell lines.

Research has demonstrated that the cytotoxic and antitumor activities of nitrosoureas are significantly influenced by their chemical structure. For instance, comparisons between different nitrosourea and nitrosoamide derivatives have revealed that while both classes of compounds share chemical similarities, they exhibit important differences in their biological activities. aacrjournals.org Some nitrosoureas are potent antitumor agents, whereas the corresponding nitrosoamides often lack this activity. aacrjournals.org

The length of the alkyl chain in 1-alkyl-1-nitrosoureas can also impact their biological effects. For example, a study comparing the mutagenicity of various nitrosoureas found differences in potency between compounds with different alkyl groups, such as methyl and ethyl. aacrjournals.org This suggests that the nature of the alkyl substituent plays a key role in the compound's interaction with biological macromolecules.

In vitro cytotoxicity assays using various human and mouse tumor cell lines are standard methods for these comparative analyses. exp-oncology.com.ua For example, the MTT assay is commonly used to determine the inhibitory effect of these compounds on cell proliferation. exp-oncology.com.ua Studies have shown that certain nitrosourea derivatives exhibit considerable cytotoxicity, sometimes greater than standard chemotherapeutic drugs, against specific cancer cell lines. exp-oncology.com.ua

Furthermore, comparative studies have explored the effects of different functional groups on the activity of nitrosoureas. For instance, the presence of a 2-chloroethyl group is often associated with significant antitumor activity, primarily due to its ability to cause DNA cross-linking. tandfonline.com In contrast, analogs with a 2-hydroxyethyl group may show reduced antileukemic activity but can still be potent mutagens and carcinogens. tandfonline.com This highlights the subtle structural modifications that can lead to profound differences in biological outcomes.

The table below presents a summary of in vitro cytotoxicity data for this compound and a structurally related compound, N-Nitroso-N-butylurea, from a study on the acute oral toxicity of N-nitroso compounds. nih.gov

Application of Unified Computational Frameworks for Comparative Analysis

Unified computational frameworks, such as Quantitative Structure-Activity Relationship (QSAR) modeling and other molecular modeling techniques, provide powerful tools for the comparative analysis of nitrosourea analogs like this compound. These in silico methods complement experimental studies by predicting the biological activity of compounds based on their molecular structure and physicochemical properties. acs.orgresearchgate.net

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For N-nitroso compounds, QSAR models have been developed to predict their carcinogenic potency and acute oral toxicity. nih.govsciforum.net These models often utilize a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. acs.org

For example, a QSAR study on the acute oral toxicity of 80 N-nitroso compounds, including this compound, found that the toxicity is mainly dependent on factors like polarizability and ionization potential. nih.gov Such models can be used to screen new or untested compounds for their potential toxicity, thereby reducing the need for extensive animal testing. researchgate.net

Molecular modeling techniques, including Density Functional Theory (DFT) and molecular docking, offer insights into the molecular interactions that govern the biological activity of nitrosoureas. worldscientific.comaip.orgbohrium.com These methods can be used to study the conformation of the molecules, their electronic structure, and their interactions with biological targets like DNA and proteins. aip.orgtandfonline.comresearchgate.net For instance, theoretical studies have been conducted on the internal rotation of nitrosoureas to understand their structural stability and its relationship with their toxicological properties. worldscientific.com

These computational approaches have been applied to various nitrosourea derivatives to understand their mechanisms of action. researchgate.net For example, molecular modeling has been used to investigate the interaction of chloroethylnitrosourea derivatives with tRNA, providing insights into their potential anticancer mechanisms. researchgate.net

The table below, derived from a QSAR study on the carcinogenicity of N-nitroso compounds, includes this compound and its analogs, highlighting the use of computational models in predicting their biological activity. sciforum.net

By integrating experimental data with computational predictions, a more comprehensive understanding of the structure-activity relationships within the nitrosourea class of compounds can be achieved. This unified approach facilitates the rational design of new analogs with enhanced therapeutic efficacy and reduced toxicity.

Advanced Analytical Methodologies for Research of 1 Amyl 1 Nitrosourea

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the analysis of 1-amyl-1-nitrosourea. These methods offer high sensitivity and selectivity, which are essential for analyzing complex samples.

Detection and Quantification of this compound in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in detecting and quantifying this compound in diverse research matrices. In biomonitoring studies, for instance, a general suspect screening (GSS) analysis using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) has been employed to detect a wide range of compounds, including nitro and nitroso compounds like this compound, in serum samples. nih.gov While this compound was identified as a compound with a high priority score in some analyses, its validation can be hindered by the lack of commercially available analytical standards. nih.gov

The development of robust analytical methods is critical, as demonstrated by the establishment of LC-MS methods for other N-nitrosamines in various matrices, including water and pharmaceutical products. lcms.cz These methods often involve sensitive and selective detection, with low limits of detection (LOD) in the nanogram per liter range. lcms.cz For example, a sensitive and robust LC-MS method was developed for the separation, identification, and quantification of nine N-nitrosamines in water, achieving detection limits ranging from 0.4 to 12 ng/L. lcms.cz Similarly, GC-MS/MS methods have proven effective for the high-sensitivity analysis of nitrosamines in food products, with detection limits below 1 ppb. labrulez.com These established methodologies for related compounds provide a strong foundation for developing and validating specific quantitative assays for this compound in various research matrices.

Identification of Metabolites and Decomposition Products

The inherent reactivity of nitrosoureas leads to the formation of various metabolites and decomposition products. LC-MS/MS and GC-MS are primary techniques for identifying these species. For other N-nitroso compounds, studies have shown that decomposition can lead to products such as glycols, active carbonyl compounds, and epoxides. researchgate.net The analytical methods developed for these related compounds can be adapted to study the decomposition pathways of this compound. researchgate.net Understanding the decomposition is crucial, as the byproducts may possess their own biological activities. researchgate.netmdpi.com For instance, the decomposition of other nitrosoureas is known to be influenced by factors like pH and light. ca.gov

Spectroscopic Techniques (NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the fundamental characterization of this compound, providing insights into its molecular structure and stability.

Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a cornerstone for the structural elucidation of newly synthesized compounds like this compound. scielo.org.mxresearchgate.net By analyzing chemical shifts, coupling constants, and signal integrations, researchers can confirm the molecular structure and identify different protons and carbons within the molecule. libretexts.org Two-dimensional NMR techniques, such as HSQC and HMBC, provide further detailed connectivity information. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. libretexts.org For this compound, characteristic absorption bands would be expected for the N-H, C=O (amide), and N=O (nitroso) groups. The N-O stretching vibrations in nitroso compounds typically appear in the region of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comuc.edu The amide C=O stretch is typically observed around 1670-1640 cm⁻¹. uc.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can be used to identify chromophores. azooptics.com The nitroso group acts as a chromophore, and its absorption characteristics can be analyzed. azooptics.com For instance, nitro groups typically show a weak n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths. azooptics.com The UV-Vis spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is a key characteristic. azooptics.comresearchgate.net

Monitoring Reaction Progress and Compound Stability

Spectroscopic techniques are also valuable for monitoring the progress of synthetic reactions and assessing the stability of this compound over time. For example, the stability of other nitrosourea (B86855) compounds has been studied in aqueous solutions at different pH levels and under exposure to light, with degradation being monitored over time. ca.gov UV-Vis spectroscopy can be used to follow the disappearance of a reactant or the appearance of a product by monitoring changes in absorbance at a specific wavelength. epo.org Similarly, NMR spectroscopy can be used to monitor reaction kinetics by observing the change in signal intensity of reactants and products over time. escholarship.org The thermal stability of related N-nitrosamine precursors has been assessed using techniques like differential scanning calorimetry (DSC), which measures heat flow associated with thermal transitions. acs.org

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often rapid approach for the detection of various analytes, including nitroso compounds. These techniques are based on the measurement of an electrical signal (such as current or potential) that is generated by a chemical reaction at an electrode surface. nih.gov While specific electrochemical detection methods for this compound are not extensively detailed in the provided search results, the principles of electrochemical sensing are applicable.

The development of electrochemical sensors often involves modifying the electrode surface with nanomaterials to enhance sensitivity and selectivity. mdpi.com For instance, various nanomaterials have been used to create sensors for detecting trace metals and other organic molecules. mdpi.commdpi.com The detection mechanism can be based on the oxidation or reduction of the target analyte at the electrode. For other compounds, electrochemical methods have demonstrated high sensitivity and low limits of detection. mdpi.comresearchgate.net The feasibility of developing an electrochemical sensor for this compound would depend on its electrochemical activity and the ability to design a selective electrode interface.

Voltammetric Analysis for Reactivity Studies

Voltammetry is an electroanalytical method that provides significant insights into the redox properties of chemical compounds. wikipedia.org By measuring the current as a function of an applied potential, voltammetry can be used to study the reactivity of analytes in a solution. wikipedia.org This technique is particularly useful for investigating the half-cell reactivity of a compound like this compound. wikipedia.org The resulting voltammogram, a plot of current versus potential, offers qualitative and quantitative information about the electrochemical processes occurring. researchgate.net

The application of voltammetry to nitrosoureas allows for the determination of key kinetic parameters related to the electron transfer steps in their electrochemical reactions. mjcce.org.mk This is vital because the reactivity and stability of these compounds are linked to these processes. mjcce.org.mk For this compound, voltammetric analysis can help in understanding its decomposition pathways, which are often initiated by the unstable N-nitroso group. The technique can detect and quantify the transient intermediates and final products of these reactions, providing a comprehensive picture of its chemical reactivity under various conditions.

Different voltammetric techniques, such as cyclic voltammetry, can be employed to probe the mechanisms of electrochemical reactions. chemmethod.com In a typical setup, a three-electrode system is used, consisting of a working electrode, a reference electrode, and a counter electrode, immersed in a solution containing the analyte and a supporting electrolyte. wikipedia.org The potential of the working electrode is varied, and the resulting current is measured, which is proportional to the concentration of the electroactive species. wikipedia.org

The following table summarizes the key information that can be obtained from voltammetric analysis of this compound:

ParameterDescriptionRelevance to this compound Reactivity
Redox Potentials The potential at which oxidation or reduction of the analyte occurs.Indicates the ease with which this compound can gain or lose electrons, a key aspect of its chemical reactivity.
Electron Transfer Kinetics The rate at which electrons are transferred between the electrode and the analyte.Provides insight into the speed of the redox reactions and the stability of the compound. mjcce.org.mk
Diffusion Coefficients A measure of the rate at which the analyte moves through the solution to the electrode surface.Helps in understanding the mass transport properties of this compound in a given medium. chemmethod.com
Reaction Mechanisms The sequence of elementary steps involved in the overall electrochemical reaction.Elucidates the pathways of decomposition and transformation of this compound. researchgate.net

Application in Online Monitoring of Chemical Transformations

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the quality of the final product. Analytical techniques that can be integrated into an online monitoring system are highly valuable in this regard. Voltammetric methods, due to their sensitivity and rapid response times, are well-suited for the online monitoring of the chemical transformations of this compound. researchgate.net

By placing a voltammetric sensor directly into a reaction vessel, it is possible to continuously track the concentration of this compound and its degradation products. This provides immediate feedback on the progress of the reaction, allowing for precise control over reaction conditions such as temperature, pH, and reactant concentrations. This real-time data is invaluable for studying the decomposition kinetics of this compound under various environmental conditions.

Innovations in chemical sensing technology, such as the development of compact and high-performance spectrometers, are paving the way for more efficient real-time, inline chemical measurements. a-star.edu.sg These advancements enable the rapid and precise analysis of chemical composition, which can be applied to monitor the transformations of nitrosoureas. a-star.edu.sg

Challenges and Innovations in Nitrosourea Analytical Research

The analytical research of nitrosoureas, including this compound, is faced with several challenges that researchers are actively working to overcome through innovative approaches.

A significant challenge in the analysis of nitrosoureas is their inherent instability. wikipedia.org These compounds can degrade under various conditions, including changes in temperature and pH, which can complicate their accurate quantification. wikipedia.org Furthermore, the low concentrations at which these compounds may be present in complex matrices pose a challenge to the sensitivity of analytical methods. tandfonline.com Traditional detection methods may not be able to detect nitrosoureas at very low levels, such as parts per billion or parts per trillion. tandfonline.com

Another challenge lies in the potential for the formation of highly reactive diazonium ions from nitrosoureas, which can occur without the need for metabolic activation. lhasalimited.org This high reactivity can make it difficult to handle and analyze these compounds consistently.

To address these challenges, there have been significant innovations in analytical methodologies. The development of hybrid analytical techniques, which combine the separation power of chromatography with the sensitivity and selectivity of mass spectrometry or electrochemical detection, has greatly enhanced the ability to detect and quantify nitrosoureas. tandfonline.comnih.gov These methods offer improved sensitivity and can provide structural information for the identification of unknown degradation products. tandfonline.com

The table below outlines some of the key challenges and corresponding innovations in the analytical research of nitrosoureas:

ChallengeInnovation
Low Sensitivity of Detection Development of hybrid techniques like LC-MS/MS and GC-MS for enhanced sensitivity. tandfonline.com
Compound Instability Use of rapid analytical methods and controlled sample handling to minimize degradation. wikipedia.org
Matrix Interference Advanced sample preparation techniques and high-resolution separation methods to isolate the analyte.
High Reactivity Application of derivatization techniques to form more stable products for analysis.

The continuous evolution of analytical techniques is essential for advancing the research on nitrosoureas like this compound. tandfonline.com These advancements not only improve the accuracy and reliability of analytical data but also contribute to a deeper understanding of the chemical and biological properties of these compounds.

Methodological Considerations and Future Directions in 1 Amyl 1 Nitrosourea Research

Limitations of Current Research Models and Methodologies

The study of 1-Amyl-1-nitrosourea, a potent toxicant and carcinogen, presents significant methodological challenges that have limited a comprehensive understanding of its mechanisms of action. mdpi.comca.gov These limitations stem from the inherent properties of the compound and the constraints of current experimental systems.

Challenges of Studying Highly Reactive Compounds

A primary obstacle in researching this compound is its high reactivity. tandfonline.com N-nitroso compounds are known to be chemically unstable, and their tendency to generate highly reactive species makes direct measurement and analysis difficult. tandfonline.com These reactive intermediates can undergo side reactions, leading to the formation of various byproducts, which complicates the interpretation of experimental results. tandfonline.com The inherent instability also poses challenges for the synthesis and commercial availability of analytical standards, which are crucial for validation and quantification in biomonitoring studies. acs.org In some cases, the high cost of purchasing these standards can be prohibitive for research. acs.org

Furthermore, the reactive nature of these compounds means they can interact with various cellular components, making it difficult to pinpoint the specific interactions responsible for their toxic and carcinogenic effects. researchgate.net Traditional in vitro metabolism studies often rely on trapping agents to detect reactive metabolites, but this approach has its own limitations. While sensitive, it can sometimes lead to the detection of adducts from compounds not known to cause tissue injury, creating potential for false positives. researchgate.net

Need for Advanced In Vitro Systems Mimicking Physiological Complexity

Standard in vitro models, such as two-dimensional (2D) cell cultures, often fail to replicate the complex microenvironment of living tissues. acs.org This oversimplification can lead to inaccurate predictions of a compound's in vivo effects. acs.org There is a growing recognition of the need for more sophisticated in vitro systems that can better mimic physiological complexity. mdpi.comnih.gov

The development of three-dimensional (3D) cell culture models, such as organoids and organ-on-a-chip (OOC) systems, offers a promising avenue for more relevant research. acs.orgnih.gov These models can incorporate multiple cell types and simulate the dynamic conditions of a living organism, providing a more accurate platform for studying the metabolism and toxicity of compounds like this compound. mdpi.comnih.gov However, the optimization of these advanced systems, including media composition and nutrient gradients, remains a complex challenge. nih.gov

Emerging Research Techniques and Approaches

To overcome the limitations of current methodologies, researchers are exploring innovative techniques to study highly reactive compounds like this compound with greater precision and in a more physiologically relevant context.

Microfluidics for Reaction Optimization and Study

Microfluidics and flow chemistry are emerging as powerful tools for studying chemical reactions with high precision and control. elveflow.comarxiv.org Microreactors allow for the rapid screening of reaction conditions, such as temperature, reagent concentration, and residence time, to optimize reactions and study their kinetics. elveflow.comresearchgate.net This technology is particularly advantageous for handling highly reactive and toxic intermediates due to the small reaction volumes, which enhances safety. arxiv.org The ability to automate and miniaturize experiments using microfluidic platforms can significantly accelerate research while minimizing the consumption of valuable reagents. nih.gov This approach could be instrumental in systematically studying the decomposition of this compound and its interactions with biological molecules under controlled conditions.

Advanced Imaging Techniques for Molecular Interaction Visualization

Visualizing the interactions of molecules at the cellular and subcellular level is crucial for understanding their mechanisms of action. Advanced imaging techniques are providing unprecedented insights into these processes. Fluorescence imaging, for example, is a non-invasive and highly sensitive method for monitoring molecular events in living systems in real-time. mdpi.com Reporter gene imaging, using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT), allows for the non-invasive monitoring of gene expression and other cellular processes in response to a compound. ajnr.orgnih.gov These imaging modalities could be adapted to track the cellular uptake, distribution, and downstream effects of this compound, providing a dynamic view of its biological activity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of the effects of this compound requires integrating data from multiple levels of biological organization. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for elucidating complex biological mechanisms. mdpi.comresearchgate.netfrontiersin.org

By integrating these diverse datasets, researchers can identify the key genes, proteins, and metabolic pathways that are perturbed by exposure to this compound. mdpi.comnih.gov This comprehensive view can help to uncover novel mechanisms of toxicity and identify potential biomarkers of exposure and effect. For instance, integrating transcriptomic and chromatin accessibility data can reveal how the compound alters gene regulation and cellular function. elifesciences.org The application of machine learning and other computational tools is essential for analyzing these large and complex datasets and for building predictive models of a compound's activity. nih.govelifesciences.org This integrated approach holds the key to moving beyond a reductionist view and achieving a systems-level understanding of the biological impact of this compound.

Future Research Avenues for Expanding Knowledge of Nitrosourea (B86855) Chemical Biology

The field of nitrosourea chemical biology is poised for significant advancements, driven by new technologies and a deeper understanding of the molecular mechanisms that underpin the biological activities of these compounds. Future research will likely focus on several key areas, aiming to refine our knowledge of how nitrosoureas like this compound interact with biological systems and how this understanding can be leveraged for new applications.

A primary direction for future investigation is the detailed characterization of the DNA adducts formed by various nitrosoureas. While it is known that nitrosoureas act as alkylating agents, a comprehensive atlas of the specific DNA adducts formed by a wider range of these compounds, including this compound, is still needed. nih.govmdpi.com Advanced mass spectrometry techniques and the development of methods for synthesizing and studying single DNA lesions in controlled environments will be crucial. nih.gov Understanding the full spectrum of DNA adducts, from simple methylation to more complex cross-links, will provide a more complete picture of their mutagenic and cytotoxic effects. nih.govuri.edu

Another promising area of research is the application of advanced analytical techniques to study the pharmacokinetics and metabolism of nitrosoureas in complex biological matrices. tandfonline.com The development of more sensitive and selective detection methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, will enable more accurate quantification of these compounds and their metabolites at low concentrations. tandfonline.com This is particularly important for understanding the tissue-specific activities and potential long-term effects of compounds like this compound.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to be invaluable tools in nitrosourea research. marquette.edu Density functional theory (DFT) calculations can provide insights into the reactivity of different nitrosourea compounds and help predict their interactions with biological molecules like DNA. bohrium.comresearchgate.net These computational approaches can guide the synthesis of new nitrosourea derivatives with tailored properties, potentially leading to the development of more selective and effective therapeutic agents or research probes. plos.org

Furthermore, the use of nitrosoureas as tools in chemical genetics and mutagenesis studies is an expanding field. Compounds like N-ethyl-N-nitrosourea (ENU) have been instrumental in creating animal models to study gene function and disease. nih.gov Future research could explore the use of a broader range of nitrosoureas, including this compound, to generate novel mutations and expand our understanding of complex biological processes such as carcinogenesis and development. iiarjournals.orgfrontiersin.org

The development of innovative drug delivery systems for nitrosoureas also represents a significant future research direction. bohrium.comresearchgate.net Nanomaterial-based carriers, for example, could be designed to improve the targeting of nitrosoureas to specific tissues or cell types, enhancing their efficacy while minimizing systemic toxicity. researchgate.net Investigating the potential of such systems for the delivery of various nitrosourea compounds could open up new therapeutic possibilities.

Finally, a deeper understanding of the cellular responses to nitrosourea-induced DNA damage is a critical area for future exploration. This includes elucidating the specific DNA repair pathways that are activated in response to different types of nitrosourea-induced lesions. nih.gov Investigating how the structure of a nitrosourea, such as the amyl group in this compound, influences the cellular repair mechanisms could provide valuable insights into their differential biological effects.

Q & A

Q. How can contradictions in reported toxicity data for this compound be systematically resolved?

  • Methodological Answer : Perform meta-analysis of existing studies, stratifying by experimental models (e.g., species, cell type) and exposure durations. Assess methodological rigor using criteria from : reproducibility, control groups, and statistical power. Replicate conflicting studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) to isolate variables like solvent choice or impurity profiles .

Q. What strategies optimize the synthesis of this compound to maximize yield while minimizing byproducts?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables: temperature (20–40°C), alkylamine/nitrosating agent ratio (1:1 to 1:1.2), and solvent polarity (acetonitrile vs. dichloromethane). Monitor reaction progress via in-situ FTIR to detect intermediate nitrosamine formation. Purify via flash chromatography with gradient elution, and characterize intermediates by X-ray crystallography to confirm regioselectivity .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to calculate hydrolysis rates under varying pH conditions. Use EPI Suite to estimate log Kow and biodegradation half-lives. Validate models with experimental data from OECD 301F ready biodegradability tests. Cross-reference with structural analogs (e.g., 1,3-Dibutyl-1-nitrosourea) to refine predictions .

Data Management & Validation

Q. What criteria should be used to evaluate the reliability of toxicity data for this compound in literature reviews?

  • Methodological Answer : Prioritize studies adhering to OECD Test Guidelines (e.g., OECD 471 for mutagenicity). Assess if methods are replicable (e.g., explicit SOPs in supplemental materials) and if raw data are accessible. Scrutinize conflict-of-interest statements and funding sources. Use tools like the ToxRTool to score data quality .

Q. How can researchers integrate contradictory findings on this compound’s mechanism of action into a coherent model?

  • Methodological Answer : Apply contradiction analysis frameworks () to map conflicting hypotheses (e.g., direct DNA alkylation vs. oxidative stress). Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping molecular targets. Validate via knock-out models (e.g., CRISPR-Cas9 in cell lines) to isolate dominant mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.